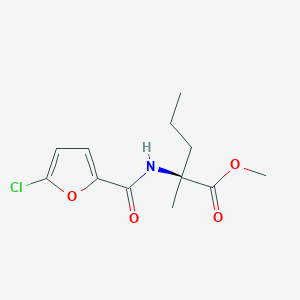
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is a synthetic organic compound that belongs to the class of amides. It features a furan ring substituted with a chlorine atom and an amide group, making it a compound of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The furan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated furan is reacted with an amine to form the amide group.
Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and furans.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and amide group could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(5-bromofuran-2-carboxamido)-2-methylpentanoate: Similar structure with a bromine atom instead of chlorine.
Methyl (S)-2-(5-fluorofuran-2-carboxamido)-2-methylpentanoate: Similar structure with a fluorine atom instead of chlorine.
Methyl (S)-2-(5-methylfuran-2-carboxamido)-2-methylpentanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO4 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
methyl (2S)-2-[(5-chlorofuran-2-carbonyl)amino]-2-methylpentanoate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-7-12(2,11(16)17-3)14-10(15)8-5-6-9(13)18-8/h5-6H,4,7H2,1-3H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
DAYQKVUZHXTGCU-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@](C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl |
Canonical SMILES |
CCCC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















